REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:34]=[C:35]([F:37])[CH:36]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:33])[C:17]1[CH:22]=[CH:21][C:20]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[CH:19][C:18]=1[N+:30]([O-])=O.[O-]S(S([O-])=O)=O.[Na+].[Na+]>C(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O>[NH2:30][C:18]1[CH:19]=[C:20]([CH2:23][N:24]2[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]2)[CH:21]=[CH:22][C:17]=1[C:16]([NH:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([CH2:5][C:4]3[CH:34]=[C:35]([F:37])[CH:36]=[C:2]([F:1])[CH:3]=3)[CH:7]=2)[NH:11][N:10]=1)=[O:33] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)CN2CCCCC2)[N+](=O)[O-])=O)C=C(C1)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
95 mg
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation
|
Type
|
FILTRATION
|
Details
|
a solid was filtered from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The solid was treated with 4N HCl in dioxane (12 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in DCM (100 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous K2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate and removal of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=NNC3=CC=C(C=C23)CC2=CC(=CC(=C2)F)F)C=CC(=C1)CN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |